Lifitegrast impurity D can be derived during the synthetic processes of Lifitegrast, which involves several chemical reactions and purification steps. It is classified as an organic impurity that may arise from various stages of synthesis, particularly during the formation and purification of intermediates. This impurity is monitored closely due to its potential impact on the efficacy and safety of the final pharmaceutical product.
The synthesis of Lifitegrast impurity D involves multiple steps, typically including:
The entire synthetic pathway typically spans several hours and may require specific solvents such as methanol or acetonitrile to facilitate reactions .
Lifitegrast impurity D's molecular structure is closely related to that of Lifitegrast but may exhibit variations due to its formation as an impurity. The compound's precise molecular formula and structural data are essential for characterization:
Characterization techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm its identity and purity .
Lifitegrast impurity D undergoes various chemical reactions typical for organic compounds:
These reactions are crucial for understanding the stability and degradation pathways of Lifitegrast during storage and use.
The mechanism of action for Lifitegrast impurity D parallels that of Lifitegrast itself. The primary action involves binding to LFA-1 on leukocytes, blocking its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition prevents T-cell activation and migration, which are critical processes in inflammatory responses associated with dry eye disease .
In vitro studies have demonstrated that Lifitegrast can significantly reduce T-cell adhesion to ICAM-1, thereby modulating immune responses in affected tissues .
Lifitegrast impurity D exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, density, and other properties are crucial for formulation stability assessments.
Lifitegrast impurity D has significant applications in scientific research:
Lifitegrast Impurity D (CAS 2295862-00-7) arises as a critical process-related impurity during the synthesis of the active pharmaceutical ingredient (API). Its formation is intrinsically linked to amide bond coupling and stereochemical integrity challenges. The core structure involves a benzofuran-tetrahydroisoquinoline-carboxylic acid scaffold, where incomplete purification or side reactions during the final amidation steps generate Impurity D. Specifically, the condensation between (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid and 2-(benzofuran-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid under suboptimal conditions leads to residual dimeric by-products [1] [9].
Racemization during synthesis further complicates impurity control. High temperatures (>40°C) or alkaline conditions in amidation reactions cause epimerization at the chiral center of the phenylpropanoic acid moiety, generating the undesired R-isomer. Studies confirm that racemization during carboxyl group activation (e.g., using HATU or EDCI) elevates Impurity D levels to 0.5–1.3% [5] [9]. Friedel-Crafts cyclization—a key step for tetrahydroisoquinoline intermediate synthesis—also contributes when temperatures exceed 165°C, promoting dehydrogenative aromatization and forming Impurity 5a, a precursor to Impurity D [9].
Table 1: Impact of Reaction Parameters on Impurity D Formation
Parameter | Optimal Range | Impurity D Level | Observation |
---|---|---|---|
Amidation Temperature | 0–5°C | 0.2% | Minimizes racemization |
Friedel-Crafts Temp | 155–165°C | 0.4% | Prevents aromatization (Impurity 5a) |
pH (Deprotection) | 4–5 | 0.3% | Avoids hydrolysis of amide bonds |
Coupling Agent | HATU/DIPEA | 0.6% | Reduces epimerization vs. carbodiimide reagents |
Lifitegrast Impurity D is chemically defined as (2S)-2-[[2-(1-benzofuran-6-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid (C₂₉H₂₆N₂O₇S; MW 546.6 g/mol). Its structure features a topologically complex framework with seven rotatable bonds, a polar surface area of 142 Ų, and a defined S-configuration stereocenter [1] [4]. Key structural deviations from lifitegrast include:
Table 2: Comparative Structural Features of Lifitegrast and Key Impurities
Property | Lifitegrast | Impurity D | Hydroxy-Lifitegrast |
---|---|---|---|
Molecular Formula | C₂₉H₂₅Cl₂N₂O₇S | C₂₉H₂₆N₂O₇S | C₂₉H₂₄Cl₂N₂O₈S |
CAS Number | 1025967-78-5 | 2295862-00-7 | N/A |
Chiral Centers | 1 (S-configuration) | 1 (S-configuration) | 1 (S-configuration) |
Key Functional Groups | Dichloro-THIQ, amide | Benzofuran-THIQ, amide | Hydroxy-THIQ, amide |
Rotatable Bonds | 7 | 7 | 7 |
The formation of Impurity D is highly sensitive to catalytic systems and solvent choices. Lewis acids (e.g., AlI₃) accelerate Friedel-Crafts cyclization but above 165°C, promote dehydrogenative aromatization, elevating Impurity 5a to 13.6% [9]. Conversely, aprotic solvents like DMF or THF suppress hydrolysis but necessitate strict water control (<0.1%) to prevent amide cleavage [5] [9].
Protecting group strategies critically influence impurity yields:
Recrystallization solvent optimization reduces Impurity D carryover:
Table 3: Solvent and Catalyst Optimization for Impurity Suppression
Condition | System | Purity/Yield | Impurity D Level |
---|---|---|---|
Friedel-Crafts Catalyst | None (155–165°C) | 93.4% purity | 0.6% |
Carboxylation Base | n-BuLi/TMEDA (−70°C) | 98.9% conversion | 0.1% |
Recrystallization Solvent | EtOH/H₂O (10:4 v/v) | 99.3% purity, 78.4% yield | 0.4% |
Deprotection pH | HCl(aq), pH 4–5, 0–5°C | 99.7% purity | 0.3% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7